11-Deoxyprostacyclin

Description

Historical Context and Significance in Eicosanoid Research

The story of eicosanoids began in the 1930s with the discovery of "prostaglandin" in human seminal plasma. However, it wasn't until the 1960s that the chemical structures of these compounds were elucidated, revealing them to be derivatives of 20-carbon polyunsaturated fatty acids, with arachidonic acid being a key precursor. This period marked a turning point, leading to the identification of a diverse family of related lipids, including thromboxanes and prostacyclins, in the 1970s.

Prostacyclin (PGI2), discovered in 1976, was a significant breakthrough due to its potent vasodilatory and anti-platelet aggregation properties. However, the inherent instability of prostacyclin under physiological conditions presented a challenge for its therapeutic application. This limitation spurred a new wave of research focused on the synthesis of more stable chemical analogs that could mimic the beneficial effects of prostacyclin. It is within this context of creating robust and effective prostacyclin mimetics that 11-Deoxyprostacyclin and other related synthetic prostanoids were developed. The primary goal was to modify the core structure of prostacyclin to enhance its stability without compromising its biological activity.

Chemical Classification and Structural Relationship within the Prostanoid Family

This compound belongs to the prostanoid family, a subclass of eicosanoids characterized by a specific five-carbon ring structure. Prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes, are all derived from the enzymatic cyclization of arachidonic acid.

The nomenclature "this compound" itself provides a crucial clue to its chemical structure. The "prostacyclin" component indicates its structural similarity to the parent molecule, prostacyclin (PGI2). The key distinction lies in the prefix "11-deoxy," which signifies the absence of a hydroxyl (-OH) group at the 11th carbon position of the prostacyclin core structure. This modification is a deliberate synthetic alteration aimed at influencing the molecule's chemical properties, particularly its stability.

Structurally, prostacyclin is characterized by a bicyclic ether structure. In contrast, other prostaglandins like PGF1α possess a single cyclopentane (B165970) ring. This compound retains the fundamental bicyclic framework of prostacyclin but with the notable absence of the C-11 hydroxyl group. This seemingly minor alteration can have a significant impact on the molecule's three-dimensional conformation and its interaction with prostanoid receptors, thereby influencing its biological activity profile. Research on related 11-deoxy prostaglandins, such as 11-deoxy PGF1α, has shown that this modification can alter biological effects, for instance, by exhibiting vasopressor and bronchoconstrictor activities. caymanchem.commedchemexpress.com

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, studies on closely related 11-deoxy prostaglandins provide valuable insights into the structure-activity relationships of this class of compounds.

| Compound | Key Structural Difference from Parent Molecule | Observed Biological Activities |

| 11-Deoxy PGF1α | Synthetic analog of PGF1α lacking the C-11 hydroxyl group. | - Inhibits gastric acid secretion.- Causes uterine contractions.- Exhibits vasopressor and bronchoconstrictor activities. caymanchem.commedchemexpress.com |

| 11-Deoxy PGE1 | Synthetic analog of PGE1 lacking the C-11 hydroxyl group. | Research into its synthesis has been a part of broader investigations into prostaglandin (B15479496) analogs. |

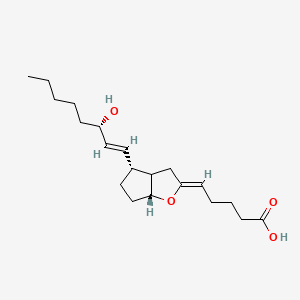

Structure

2D Structure

3D Structure

Properties

CAS No. |

84414-09-5 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z)-5-[(4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-7-16(21)12-10-15-11-13-19-18(15)14-17(24-19)8-5-6-9-20(22)23/h8,10,12,15-16,18-19,21H,2-7,9,11,13-14H2,1H3,(H,22,23)/b12-10+,17-8-/t15-,16-,18?,19+/m0/s1 |

InChI Key |

NSDXRLMONNTWOZ-NWEXXZBNSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O |

Canonical SMILES |

CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)O2)O |

Origin of Product |

United States |

Chemical Synthesis and Biosynthetic Pathways of 11 Deoxyprostacyclin

Total Synthesis Strategies for 11-Deoxyprostacyclin and Related Analogs

The total synthesis of this compound often involves intricate, multi-step processes designed to build the complex molecular architecture from simpler, more readily available chemical precursors.

Multi-Stage Synthetic Approaches from Precursors

The preparation of this compound has been successfully achieved through a concise multi-stage synthesis. nih.govresearchgate.net A notable approach involves a three-stage sequence that efficiently constructs the target molecule. nih.gov These strategies are fundamental in producing not only this compound but also a variety of related analogs, allowing for the exploration of structure-activity relationships. The total synthesis of complex natural products, such as (+)-11,11'-dideoxyverticillin A, often requires the development of highly chemoselective and stereoselective reactions to handle sensitive functional groups, a principle that also applies to prostanoid synthesis. nih.gov

Utilization of 11-Deoxyprostaglandin F2 Alpha Methyl Ester as a Starting Material

A key precursor in the synthesis of this compound is 11-deoxyprostaglandin F2 alpha methyl ester. nih.govresearchgate.net This starting material provides a significant portion of the required carbon skeleton, streamlining the synthetic process. The conversion from this prostaglandin (B15479496) analog to this compound is accomplished in three distinct stages. nih.govresearchgate.net The use of well-defined prostaglandin intermediates like this is a common strategy to access more complex structures within the prostanoid family.

Alkyne-Cobalt Complexes as Prostaglandin Synthons for Deoxy Analogs

Alkyne-cobalt complexes serve as valuable synthons in the construction of prostaglandin analogs. uomustansiriyah.edu.iqgoogle.com These organometallic intermediates are particularly useful in forming cyclopentenone structures, a core feature of many prostaglandins (B1171923). wikipedia.org This methodology has been applied to the synthesis of 11-deoxyprostaglandin E analogues that incorporate furan (B31954) and thiophene (B33073) rings in their side chains. uomustansiriyah.edu.iq The Pauson-Khand reaction, which utilizes cobalt-alkyne complexes, is a well-established method for creating cyclopentenones from an alkyne, an alkene, and carbon monoxide, showcasing the utility of these complexes in building the prostaglandin core. wikipedia.org The interaction between the alkyne and the transition metal involves a synergistic process of π-donation from the alkyne to the metal and back-donation from the metal to the alkyne's antibonding orbitals, as described by the Dewar-Chatt-Duncanson model. numberanalytics.com

Table 1: Key Reactions Involving Alkyne-Cobalt Complexes

| Reaction Name | Description | Relevance to Prostanoid Synthesis |

|---|---|---|

| Pauson-Khand Reaction | A [2+2+1] cycloaddition reaction that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, often mediated by cobalt complexes. wikipedia.org | Useful for constructing the five-membered ring core of prostaglandin and prostacyclin analogs. |

Transformations of Formyl Precursors in 11-Deoxyprostanoid Synthesis

Formyl precursors play a crucial role in the synthesis of certain 11-deoxyprostanoid analogs. Research has shown that formyl precursors of 3,7-interphenylene 11-deoxyprostanoids, which are generated from the acidic hydrolysis of corresponding acetals, can undergo isomerization. researchgate.netbelnauka.byresearchgate.net In an acidic medium, these precursors can rearrange to form 2-(arylalkyl)-3-(hydroxymethyl)cyclopent-2-ene-1-ones. belnauka.by These resulting cyclopentenone structures are valuable synthons for producing prostanoids and phytoprostanes of the B series. belnauka.by This transformation highlights a key strategic step in diversifying the synthetic routes toward modified prostanoid structures.

Development of Stereo- and Regioselective Synthetic Methodologies

The biological activity of prostaglandins and their analogs is highly dependent on their stereochemistry. Consequently, the development of synthetic methods that control both stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of chemical bond formation) is of paramount importance.

Methodologies for achieving high levels of selectivity are constantly evolving. For instance, a method for the reductive coupling of terminal alkynes with α-chloro boronic esters yields allylic alcohols with exceptional regioselectivity and stereoselectivity. nih.govorganic-chemistry.org Such precise control is critical when constructing the chiral centers and specific double bond geometries found in molecules like this compound. Similarly, palladium-catalyzed reactions have been developed for the regioselective hydroarylation and hydroalkenylation of terminal alkynes, providing access to allylic systems with defined stereochemistry. rsc.org The synthesis of complex molecules often relies on the ability to control the outcome of cyclization reactions from a common precursor, allowing for the creation of diverse diastereoisomers in a directed manner. nih.gov The asymmetric total synthesis of other complex natural products, such as 11-deoxytetrodotoxin, further underscores the necessity of highly stereocontrolled reactions, involving steps like stereoselective epoxidation and reduction, to build the target molecule correctly. nih.gov

Potential Enzymatic or Semi-Synthetic Routes in Research Contexts

While total chemical synthesis is a powerful tool, researchers are also exploring the integration of biological methods. Merging enzymatic and synthetic chemistry offers potential shortcuts and improved efficiency for producing complex molecules. nih.gov Enzymes can catalyze reactions with exquisite stereo- and regioselectivity that are often difficult to achieve with traditional chemical methods. For example, research into cannabinoid synthesis has considered that while a wild-type enzyme might not act on a specific synthetic intermediate, it may be plausible to engineer a variant of the enzyme that could catalyze the desired reaction. nih.gov This concept of "enzyme engineering" could theoretically be applied to the synthesis of this compound or its precursors. A semi-synthetic route might involve using a readily available natural product or a microbially produced intermediate, which is then chemically modified to yield the final this compound analog. This hybrid approach could offer a more efficient and sustainable pathway for synthesis.

Metabolism and Biotransformation of 11 Deoxyprostacyclin

Identification of Metabolic Pathways and Enzyme Systems

The metabolism of prostaglandins (B1171923), including synthetic analogs like 11-Deoxyprostacyclin, is a multi-step process primarily aimed at increasing their water solubility to facilitate excretion. While direct metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathways can be inferred from the well-established routes of biotransformation for other prostaglandins and their analogs. The primary metabolic pathways involved are anticipated to be β-oxidation, ω-oxidation, and enzymatic modifications by the cytochrome P450 (CYP) family of enzymes.

β-Oxidation: This is a major catabolic pathway for many prostaglandins, occurring primarily in peroxisomes. wikipedia.orgjci.orgnih.gov This process involves the sequential shortening of the carboxylic acid (alpha) side chain by two-carbon units. wikipedia.orgportlandpress.com For this compound, it is expected that the alpha side chain undergoes two cycles of β-oxidation, leading to the formation of dinor and tetranor metabolites. This pathway is critical for the in vivo degradation of prostaglandins. jci.org The metabolism of the stable prostacyclin analog, iloprost (B1671730), has been shown to proceed via β-oxidation of its upper side chain. nih.gov

ω-Oxidation: This pathway involves the oxidation of the terminal carbon atom (ω-carbon) of the alkyl (omega) side chain. jst.go.jpresearchgate.netwikipedia.org This reaction is typically catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP4A and CYP4F subfamilies. frontiersin.orgdiva-portal.org The initial hydroxylation at the ω- or (ω-1)-position is followed by further oxidation to an aldehyde and then a carboxylic acid, resulting in dicarboxylic acid metabolites. jst.go.jpwikipedia.org This process significantly increases the polarity of the molecule, preparing it for excretion.

Enzymatic Modifications: The primary enzymatic systems responsible for prostaglandin (B15479496) metabolism include 15-hydroxyprostaglandin dehydrogenase (15-PGDH), prostaglandin reductase, and various cytochrome P450 enzymes. ontosight.airesearchgate.net However, a key structural feature of this compound is the absence of the 11-hydroxyl group. Furthermore, while 15-PGDH is a key enzyme in the metabolism of natural prostaglandins by oxidizing the 15-hydroxyl group, its direct role in the initial steps of this compound metabolism might be different if the 15-hydroxyl group is sterically hindered or absent in some analogs. researchgate.netresearchgate.net Cytochrome P450 enzymes, in addition to ω-oxidation, can also be involved in other hydroxylation reactions on the prostaglandin molecule. frontiersin.orgdiva-portal.orgnih.gov Prostacyclin and its analogs are known to be metabolized by hepatic cytochromes P450, with CYP2C8 being a key enzyme. viamedica.pl

Table 1: Postulated Metabolic Pathways and Enzyme Systems for this compound

| Metabolic Pathway | Primary Enzyme System(s) | Expected Action on this compound |

| β-Oxidation | Peroxisomal Acyl-CoA Oxidases | Shortening of the carboxylic acid (alpha) side chain. |

| ω-Oxidation | Cytochrome P450 (CYP4A, CYP4F) | Hydroxylation of the terminal methyl (omega) side chain. |

| Hydroxylation | Cytochrome P450 (e.g., CYP2C8) | Introduction of hydroxyl groups at various positions on the molecule. |

Characterization of Key Metabolites

Based on the identified metabolic pathways, a profile of the key metabolites of this compound can be proposed. The primary metabolites are expected to be products of β-oxidation and ω-oxidation, as well as their combined modifications.

The initial metabolic steps likely involve modifications to the two side chains. Two successive rounds of β-oxidation of the alpha chain would lead to the formation of dinor-11-deoxyprostacyclin and subsequently tetranor-11-deoxyprostacyclin . These chain-shortened metabolites are common in prostaglandin metabolism. mdpi.com

Concurrently, or subsequently, the omega chain can undergo ω-oxidation. This would result in the formation of ω-hydroxy and ω-carboxy derivatives of the parent compound and its β-oxidized metabolites. For instance, a major urinary metabolite of prostaglandin F2α in a patient with impaired peroxisomal β-oxidation was an ω-oxidized C20-prostaglandin dicarboxylic acid. jci.org

Therefore, the major urinary metabolites of this compound are anticipated to be tetranor derivatives that have also undergone ω-oxidation, resulting in dicarboxylic acids. The combination of these pathways leads to a variety of metabolites with increased polarity, facilitating their renal excretion. The study of urinary metabolites is a common approach to understanding the in vivo metabolic fate of prostaglandins. mdpi.comnih.govmedrxiv.org

Table 2: Predicted Key Metabolites of this compound

| Metabolite Name | Formation Pathway(s) | Key Structural Modification(s) |

| Dinor-11-deoxyprostacyclin | β-Oxidation (1 cycle) | Carboxylic acid side chain shortened by 2 carbons. |

| Tetranor-11-deoxyprostacyclin | β-Oxidation (2 cycles) | Carboxylic acid side chain shortened by 4 carbons. |

| ω-Hydroxy-11-deoxyprostacyclin | ω-Oxidation | Hydroxyl group added to the terminal carbon of the alkyl side chain. |

| ω-Carboxy-11-deoxyprostacyclin | ω-Oxidation (further oxidation) | Terminal carbon of the alkyl side chain oxidized to a carboxylic acid. |

| Tetranor-ω-carboxy-11-deoxyprostacyclin | β-Oxidation and ω-Oxidation | Combination of side chain shortening and oxidation. |

Comparative Metabolic Studies with Natural Prostacyclin (PGI2)

The metabolism of this compound is expected to share similarities with that of natural prostacyclin (PGI2), but also exhibit key differences due to its structural modification.

Similarities: Both PGI2 and this compound are eicosanoids and are therefore likely subject to the general metabolic pathways for this class of compounds, namely β-oxidation of the alpha side chain and ω-oxidation of the omega side chain. wikipedia.orgportlandpress.comresearchgate.net The end result for both is the formation of more polar, water-soluble metabolites that can be readily excreted in the urine. mdpi.com

Key Differences: The most significant structural difference is the absence of the hydroxyl group at the C-11 position in this compound. In PGI2, the presence of this hydroxyl group, along with the one at C-15, influences its chemical stability and interaction with metabolic enzymes.

A critical initial step in the catabolism of many natural prostaglandins, including PGI2, is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netglowm.com While this compound still possesses a 15-hydroxyl group, the absence of the 11-hydroxyl group may alter the conformation of the molecule and its affinity for 15-PGDH. This could potentially lead to a slower rate of initial metabolism compared to PGI2, possibly contributing to a longer biological half-life, a common feature of synthetic prostaglandin analogs. aai.org

Furthermore, natural PGI2 is chemically unstable and rapidly hydrolyzes to the more stable but less active 6-keto-prostaglandin F1α. bio-rad.com The structural modifications in this compound, including the lack of the 11-hydroxyl group, are designed to increase its chemical stability. scbt.com This inherent stability means that it will not undergo the rapid non-enzymatic degradation characteristic of PGI2, and its biotransformation will be entirely dependent on enzymatic processes.

Table 3: Comparative Metabolism: this compound vs. Natural Prostacyclin (PGI2)

| Feature | This compound | Natural Prostacyclin (PGI2) |

| Chemical Stability | Increased stability due to structural modification. | Chemically unstable, rapid hydrolysis to 6-keto-PGF1α. bio-rad.com |

| Initial Metabolic Step | Likely β- and/or ω-oxidation. Rate of 15-PGDH action may be altered. | Rapid oxidation of the 15-hydroxyl group by 15-PGDH. researchgate.netglowm.com |

| Primary Metabolic Pathways | β-Oxidation, ω-Oxidation, Cytochrome P450-mediated hydroxylation. | β-Oxidation, ω-Oxidation, 15-PGDH pathway. portlandpress.commdpi.com |

| Key Metabolites | Dinor and tetranor derivatives, ω-oxidized products. | 6-keto-PGF1α (from hydrolysis), dinor and tetranor derivatives of 6-keto-PGF1α, ω-oxidized products. |

Molecular Mechanisms of Action of 11 Deoxyprostacyclin

Receptor Interactions and Binding Kinetics

The biological effects of 11-Deoxyprostacyclin, a synthetic analog of prostacyclin (PGI₂), are initiated by its interaction with specific cell surface receptors. The nature of this interaction, including which receptors it binds to and with what affinity, dictates its pharmacological profile.

Prostanoids, a class of lipid mediators including prostaglandins (B1171923) and thromboxanes, exert their effects through a family of G protein-coupled receptors (GPCRs) known as prostanoid receptors. nih.govnih.gov This family is broadly classified into five main types based on their sensitivity to the five primary natural prostanoids: DP, EP, FP, IP, and TP receptors, which are most sensitive to PGD₂, PGE₂, PGF₂α, PGI₂ (prostacyclin), and thromboxane (B8750289) A₂, respectively. sigmaaldrich.comtocris.com

The principal target for prostacyclin and its analogs, including this compound, is the prostacyclin receptor, commonly referred to as the IP receptor. wikipedia.orgnih.gov The IP receptor is a quintessential member of the Class A, rhodopsin-type GPCR family, characterized by seven transmembrane helices. nih.gov The binding of PGI₂ and its mimetics to the IP receptor is a critical step in initiating physiological responses such as vasodilation and the inhibition of platelet aggregation. tocris.comwikipedia.orgscbt.com

The interaction between a ligand like this compound and its receptor is quantified by its binding affinity, which describes the strength of the binding. wikipedia.orgbmglabtech.com High-affinity binding means that a lower concentration of the ligand is needed to occupy the receptor sites and elicit a biological response. bmglabtech.com Affinity is often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which is the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. wikipedia.orgnih.gov

Selectivity refers to a ligand's ability to bind preferentially to one specific receptor subtype over others. wikipedia.org A highly selective ligand has a much greater affinity for its primary target receptor compared to other receptors, which can minimize off-target effects. wikipedia.org

While specific binding data for this compound is not extensively detailed in the provided research, the binding profiles of other clinically relevant prostacyclin analogs, such as Iloprost (B1671730) and Treprostinil, provide a clear example of how affinity and selectivity are determined. These are typically assessed through radioligand displacement assays using cell membranes that overexpress specific human prostanoid receptors. ucl.ac.uknih.gov The data illustrates significant differences in affinity and selectivity among various analogs for the spectrum of prostanoid receptors. ucl.ac.uk

Table 1: Example of Prostanoid Receptor Binding Profiles for Prostacyclin Analogs This table presents data for Iloprost and Treprostinil to illustrate the principles of ligand-receptor binding affinity and selectivity profiling for this class of compounds. The values represent the inhibition constant (Ki) in nM.

| Receptor Subtype | Iloprost (Ki, nM) | Treprostinil (Ki, nM) |

| IP | 4.0 ± 0.4 | 21 ± 3 |

| DP1 | 1016 ± 63 | 4.4 ± 0.4 |

| EP1 | 1.0 ± 0.1 | 3140 ± 626 |

| EP2 | 1391 ± 141 | 4.3 ± 0.3 |

| EP3 | 208 ± 26 | 755 ± 103 |

| EP4 | 212 ± 27 | 2018 ± 210 |

| FP | 131 ± 17 | 4680 ± 927 |

| TP | 3778 ± 375 | No Competition |

Data sourced from a 2012 study by Whittle, B.J. et al., published in Biochemical Pharmacology. ucl.ac.uk The table is for illustrative purposes.

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.netmdpi.com For prostacyclin analogs, SAR explores how modifications to the core prostanoid scaffold affect binding affinity and selectivity for the IP receptor and other prostanoid receptors. nih.gov

The natural prostacyclin molecule is chemically unstable, which limits its therapeutic utility. ucl.ac.uk This has driven the synthesis of more stable analogs, like this compound and Carbacyclin (B161070), through structural modifications. scbt.com Key areas of the prostacyclin molecule where changes can be made include the lactone ring, the carboxylic acid side chain, and the omega side chain. nih.gov

For example, replacing the oxygen atom in the furan (B31954) ring of PGI₂ with a methylene (B1212753) group creates Carbacyclin, a chemically stable and potent IP receptor agonist. scbt.com The nature of substitutions on the main structure can dramatically influence potency and selectivity. Lipophilic substitutions may enhance the ability of a molecule to permeate the cell envelope, thereby increasing its potency, though this is not a universally applicable rule. nih.gov SAR studies help in the rational design of new ligands with improved pharmacological properties, such as higher selectivity for the IP receptor, to enhance therapeutic effects and reduce potential side effects from activating other receptors. chemrxiv.orgrsc.org

Intracellular Signaling Cascades

Upon binding to its receptor, this compound triggers a series of intracellular events, known as a signaling cascade, that translates the external signal into a specific cellular response.

The IP receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR). nih.govnih.govwikipedia.org GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. mdpi.combiomolther.org The fundamental mechanism of GPCR signaling involves a series of conformational changes. mdpi.com

The process begins when a ligand binds to the receptor. ebi.ac.uk This binding event induces a conformational change in the receptor protein, which allows it to interact with and activate an associated heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits). nih.govbiomolther.org This activation causes the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). ebi.ac.uk The GTP-bound Gα subunit then dissociates from both the receptor and the Gβγ complex. biomolther.org Both the activated Gα-GTP subunit and the free Gβγ dimer can then interact with downstream effector proteins to propagate the signal within the cell. wikipedia.orgbiomolther.org The IP receptor is primarily known to couple to the stimulatory G protein, Gs. sigmaaldrich.comtocris.com

Once the IP receptor is activated by a ligand and couples with the Gs protein, the dissociated Gαs subunit directly interacts with and activates the enzyme adenylate cyclase (AC). sigmaaldrich.comscbt.commerckmillipore.comwikipedia.org Adenylate cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger molecule, 3',5'-cyclic adenosine monophosphate (cAMP). wikipedia.orgfrontiersin.orgmdpi.com

This enzymatic action leads to a rapid increase in the intracellular concentration of cAMP. merckmillipore.commdpi.com Cyclic AMP then acts as a crucial second messenger, mediating a wide variety of cellular responses by activating downstream targets, most notably cAMP-dependent protein kinase (Protein Kinase A or PKA). wikipedia.orgmdpi.com The activation of PKA can, in turn, lead to the phosphorylation of various cellular proteins, altering their activity and resulting in the physiological effects associated with IP receptor activation, such as the relaxation of smooth muscle cells. mdpi.com The ability of an agonist to stimulate adenylate cyclase and increase cAMP levels is a key functional measure of its activity at Gs-coupled receptors like the IP receptor. nih.gov

Downstream Cellular Effectors and Signaling Networks of this compound

The molecular mechanism of action for this compound is understood primarily through its relationship with the well-characterized signaling cascade of natural prostacyclin (PGI2). The downstream effects of this compound are initiated by its interaction with the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family. scbt.com Although direct studies comprehensively detailing the entire signaling network of this compound are limited, its known biological activities suggest it engages the same core pathway as natural prostacyclin, albeit with significantly reduced potency.

The primary signaling pathway for prostacyclin and its analogs involves the following key steps:

Receptor Binding and G Protein Activation: Like natural prostacyclin, this compound is presumed to bind to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells. cvpharmacology.com This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein, specifically the stimulatory G protein, Gs. cvpharmacology.complos.org

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. scbt.comsigmaaldrich.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. scbt.com Therefore, the binding of this compound to the IP receptor is expected to result in an increase in intracellular cAMP levels.

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA). cvpharmacology.com PKA is a key effector enzyme that, once activated, phosphorylates a variety of downstream protein targets within the cell, thereby mediating the ultimate physiological response.

The most well-documented physiological effect of this pathway is the inhibition of platelet aggregation. In platelets, PKA activation leads to the phosphorylation and inhibition of proteins required for platelet activation and aggregation, as well as promoting calcium sequestration. This results in a decrease in platelet aggregability. Research has shown that this compound demonstrates 0.9% of the potency of natural prostacyclin in inhibiting platelet aggregation, which strongly supports its role as a weak agonist of this pathway. nih.gov

Beyond the canonical Gs-cAMP pathway, IP receptor activation can, in some cellular contexts, couple to other G proteins, such as Gq/11, or influence other signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov However, there is currently no specific research available to indicate whether this compound engages these alternative pathways.

The network of downstream effectors ultimately influenced by this compound, through the generation of cAMP and activation of PKA, includes various enzymes, ion channels, and transcription factors that regulate cellular processes such as vasodilation, inhibition of cell proliferation, and anti-inflammatory responses, mirroring the effects of natural prostacyclin but at a much-reduced magnitude.

Comparative Analysis of Molecular Signaling with Natural Prostacyclin

The molecular signaling of this compound is best understood when compared directly to that of natural prostacyclin (PGI2). While both compounds are believed to utilize the same fundamental signaling cascade, the primary difference lies in their efficacy and potency.

Key Points of Comparison:

Receptor Interaction and Affinity: Both this compound and natural prostacyclin act as agonists for the IP receptor. scbt.comcvpharmacology.com The term 'binding affinity' refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd), where a smaller Kd value indicates a higher affinity. malvernpanalytical.com While specific binding affinity data for this compound is not readily available in the reviewed literature, its significantly lower biological potency suggests a lower binding affinity for the IP receptor compared to natural prostacyclin. nih.gov

Potency and Efficacy: Potency refers to the concentration of a drug required to produce a specific effect, while efficacy is the maximal response that a drug can produce. Natural prostacyclin is a highly potent inhibitor of platelet aggregation, with an IC50 (the concentration required to inhibit 50% of the response) of 5 nM. caymanchem.com In a direct comparative study, this compound was found to have only 0.9% of the anti-aggregating potency of natural prostacyclin. nih.gov This indicates that a much higher concentration of this compound is required to achieve the same level of platelet inhibition as natural prostacyclin.

Downstream Signal Amplification: The signaling pathway initiated by IP receptor activation involves significant amplification. A single receptor-ligand binding event can activate multiple Gs proteins, each of which can activate an adenylyl cyclase enzyme. Each adenylyl cyclase can then generate numerous cAMP molecules. sigmaaldrich.com This amplification is likely less pronounced with this compound due to its presumed weaker interaction with the IP receptor, leading to a smaller cascade of downstream events for a given concentration compared to natural prostacyclin.

The following table summarizes the comparative signaling features of this compound and natural prostacyclin:

| Feature | This compound | Natural Prostacyclin (PGI2) |

| Primary Receptor | IP Receptor (presumed) | IP Receptor |

| G Protein Coupling | Gs (presumed) | Gs, Gq/11 in some cells |

| Primary Second Messenger | cAMP (presumed) | cAMP |

| Key Downstream Effector | Protein Kinase A (PKA) (presumed) | Protein Kinase A (PKA) |

| Relative Potency (Platelet Aggregation Inhibition) | 0.9% of natural prostacyclin nih.gov | 100% (IC50 = 5 nM) caymanchem.com |

Structure Activity Relationship Sar Studies of 11 Deoxyprostacyclin Derivatives

Design and Synthesis of 11-Deoxyprostacyclin Analogs for SAR Elucidation

The design of this compound analogs is a strategic effort to enhance chemical and metabolic stability compared to the native, highly unstable prostacyclin, while retaining potent biological activity, particularly the inhibition of platelet aggregation. researchgate.net The primary modification is the removal of the hydroxyl group at the C-11 position, which addresses the chemical instability of the vinyl ether moiety present in PGI2. researchgate.netnih.gov

The synthesis of these analogs often begins with precursors like 11-deoxyprostaglandin F2α methyl ester. nih.gov A common synthetic route involves a three-stage process to construct the characteristic bicyclic system of prostacyclin. nih.gov More broadly, the synthesis of carbacyclin-type analogs, which share the bicyclo[3.3.0]octane skeleton with this compound, provides a template for diverse synthetic strategies. These strategies focus on the stereocontrolled introduction of the α- and ω-side chains, which is critical for biological activity. univie.ac.at

Key synthetic challenges that are addressed in the design of these analogs include:

Stereoselective introduction of the C-15 hydroxyl group: This is a crucial determinant of biological potency. univie.ac.at

Flexible introduction of the ω-side chain: Late-stage coupling of a fully functionalized ω-side chain allows for the creation of a diverse library of analogs for SAR studies. univie.ac.at

Modification of the bicyclic core: Introducing heteroatoms (e.g., sulfur in 6,9-thiaprostacyclin) or altering the ring structure can improve stability and modulate activity. researchgate.net

For example, the synthesis of carbacyclins with varied bicyclic substituents on the ω-chain has been a fruitful approach to explore how steric bulk and electronic properties in this region influence activity. nih.gov These synthetic endeavors are fundamental to generating a range of compounds necessary for comprehensive SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies focused exclusively on this compound derivatives are not widely published, the principles of QSAR are broadly applied to platelet aggregation inhibitors and prostanoid receptor agonists. mdpi.comacs.orgcriver.com

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds, such as various this compound analogs, with measured biological activity (e.g., IC50 for platelet aggregation inhibition) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each analog. criver.com

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For prostanoid receptor agonists, QSAR models have shown that properties like lipophilicity (logD) and ionization (pKa) are crucial for controlling functional duration and activity. acs.org In studies of other platelet aggregation inhibitors, hydrophobicity and molar refractivity have been identified as key determinants of activity. criver.com Applying this methodology to this compound derivatives would enable the prediction of the potency of novel, unsynthesized analogs, thereby guiding the rational design of more effective anti-platelet agents.

Influence of Substituents on Functional Potency, e.g., Platelet Aggregation Inhibition

The functional potency of this compound derivatives is highly sensitive to the nature and position of various substituents. The parent this compound itself shows significantly reduced, but still present, activity, possessing about 0.9% of the platelet aggregation inhibitory potency of natural prostacyclin. nih.gov This indicates that while the C-11 hydroxyl group is important, it is not absolutely essential for activity.

SAR studies on related analogs have provided significant insights:

Omega (ω) Side Chain: Modifications to the ω-side chain have a profound impact on activity. Introducing bulky bicyclic substituents can modulate potency and selectivity. For instance, carbacyclin (B161070) analogs with an indan (B1671822) substituent on the ω-chain showed selective anti-aggregation activity. nih.gov The introduction of a phenoxy group at C-16, a modification known to enhance activity in other prostaglandin (B15479496) series, has also been explored. researchgate.net

Alpha (α) Side Chain: The carboxylic acid group at the C-1 position is critical for binding and activity. Esterification of this group can create prodrugs, but the free acid is generally required for receptor interaction.

Core Structure: Modifications at C-11, such as in 11-deoxy analogs, generally result in compounds with high activity, suggesting this position is tolerant to modification. researchgate.net In contrast, modifications at other sites on the bicyclic core often lead to a significant reduction in activity. researchgate.net

The following table summarizes SAR data for selected carbacyclin analogs, which are structurally similar to this compound, highlighting the effect of ω-chain substituents on platelet aggregation.

| Compound | ω-Chain Substituent | Anti-Platelet Aggregation Activity (IC50, µM) | Reference |

|---|---|---|---|

| Carbacyclin | 15(S)-OH, n-pentyl | 0.08 | nih.gov |

| Compound 11a | 15(R)-OH, 3-hydroxy-3-(2-indanyl)propynyl | 0.009 | nih.gov |

| Compound 11b | 15(S)-OH, 3-hydroxy-3-(2-indanyl)propynyl | 0.05 | nih.gov |

| Compound 12a | 15(R)-OH, 3-hydroxy-3-(1,4-benzodioxan-2-yl)propynyl | 0.05 | nih.gov |

| Compound 12b | 15(S)-OH, 3-hydroxy-3-(1,4-benzodioxan-2-yl)propynyl | 0.3 | nih.gov |

Stereochemical Requirements for Biological Activity

The stereochemistry of prostacyclin analogs is a critical factor for their biological activity, as the interaction with the target receptor is highly specific. univie.ac.at The natural configuration of the chiral centers in the prostacyclin molecule is essential for optimal potency.

Key stereochemical considerations include:

Side Chain Configuration: The spatial arrangement of the α- and ω-side chains relative to the bicyclo[3.3.0]octane ring system is crucial. Studies on carbocyclic thromboxane (B8750289) A2 stereoisomers, which also interact with platelet receptors, have shown that analogs with the natural 'trans' orientation of the side chains are potent agonists, whereas the unnatural 'cis' isomers are only weakly active or inert. researchgate.net

C-15 Hydroxyl Group: The stereochemistry of the hydroxyl group on the ω-side chain at position C-15 is a major determinant of activity. For most prostacyclin analogs, the (15S)-hydroxyl configuration, as found in natural PGI2, is preferred for high potency. However, as seen in the data for Compound 11a, a (15R) configuration can sometimes lead to very high activity depending on the other substituents on the chain. nih.gov

The synthesis of specific stereoisomers is a major focus in the development of prostacyclin analogs to ensure that the final compound has the correct three-dimensional structure for potent and selective interaction with the prostacyclin (IP) receptor. univie.ac.atgoogle.com

Computational Approaches for SAR Analysis and Molecular Docking

Computational methods, particularly molecular docking, are powerful tools for understanding the SAR of this compound derivatives at the molecular level. These approaches simulate the interaction between a ligand (the prostacyclin analog) and its target protein, the prostacyclin (IP) receptor.

Molecular docking studies provide valuable insights into:

Binding Pockets: They help identify the specific binding pocket within the IP receptor where the analogs bind. The IP receptor is a G-protein coupled receptor (GPCR) with a binding site located within its transmembrane helices.

Key Interactions: Docking can predict the specific amino acid residues that interact with the ligand. For example, cryo-electron microscopy and docking studies on the IP receptor have identified key residues that form hydrogen bonds and hydrophobic interactions with agonists. A conserved recognition motif involving residues such as Tyr75, Ser168, and Arg279 has been identified as crucial for ligand recognition and receptor activation. google.com

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity of different analogs, which can be correlated with their experimental potencies (e.g., IC50 values). This allows for the virtual screening of large libraries of potential analogs before their synthesis.

Explaining Selectivity: By comparing the binding modes of a single ligand in different prostanoid receptors (e.g., IP vs. EP3), or different ligands in the IP receptor, docking can help explain ligand selectivity. For instance, such studies have been used to understand the superior selectivity of the non-prostanoid agonist MRE-269 compared to the prostanoid analog treprostinil. google.com

These computational analyses, combined with experimental data, provide a detailed structural basis for the observed SAR, facilitating the rational design of new this compound derivatives with improved potency and selectivity. google.com

Preclinical Research on Biological Functions and Pathophysiological Roles

Platelet Function Modulation

Prostacyclin and its analogs are the most potent endogenous inhibitors of platelet aggregation known. nih.gov Their primary role is to counteract pro-thrombotic stimuli, thereby maintaining blood fluidity and preventing inappropriate clot formation.

Investigation of Anti-Platelet Aggregation Mechanisms

The principal mechanism by which 11-Deoxyprostacyclin and related prostacyclin compounds inhibit platelet aggregation is through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the platelet surface. nih.govnih.gov

Binding to the IP receptor initiates a signaling cascade that involves the following key steps:

Adenylyl Cyclase Activation: The activated IP receptor couples to the Gs stimulatory protein, which in turn activates the enzyme adenylyl cyclase. ucd.ie

Increased Cyclic AMP (cAMP) Levels: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant rise in intracellular cAMP concentrations. nih.govfrontiersin.org

Protein Kinase A (PKA) Activation: cAMP activates cAMP-dependent Protein Kinase A (PKA). ucd.ienih.gov

Substrate Phosphorylation: PKA phosphorylates various intracellular proteins. This phosphorylation cascade interferes with key platelet activation processes, including inhibiting the release of intracellular calcium from stores and preventing the activation of crucial signaling proteins required for aggregation. ucd.ienih.gov

This signaling pathway effectively blocks platelet activation induced by a wide range of agonists, including thrombin, adenosine diphosphate (B83284) (ADP), and collagen. ucd.ie Research demonstrates that PGI2 can even reverse the formation of stress fibers in already activated platelets, leading to instability in platelet aggregates. nih.gov

Interactions with Thromboxane (B8750289) A2 (TxA2) Pathways and Receptors

The biological actions of prostacyclins are functionally antagonistic to those of Thromboxane A2 (TxA2), another eicosanoid primarily produced by activated platelets. nih.gov This opposition forms a critical axis for regulating hemostasis and vascular tone. nih.gov

Opposing Functions: While prostacyclin inhibits platelet aggregation and promotes vasodilation, TxA2 is a potent stimulator of platelet aggregation and a powerful vasoconstrictor. nih.govnih.govwikipedia.org TxA2 exerts its effects by binding to the thromboxane receptor (TP), which couples to Gq and G12/13 proteins, leading to increased intracellular calcium and activation of Rho kinase. nih.govnih.gov

Homeostatic Balance: The balance between the endothelial production of prostacyclin and the platelet-derived TxA2 is crucial for maintaining cardiovascular health. A shift in this balance favoring TxA2 can lead to a prothrombotic state. nih.govjci.org

Preclinical Models: Studies in preclinical models have clarified this relationship. Mice genetically deficient in the IP receptor show enhanced platelet activation and vascular proliferation in response to injury. nih.gov Conversely, mice lacking the TP receptor exhibit depressed platelet responses and are protected from thrombosis. nih.govjci.org In atherosclerosis-prone mice, deficiency of the IP receptor accelerates disease, whereas deficiency of the TP receptor delays it, highlighting the protective role of the prostacyclin pathway against the pro-atherogenic effects of the TxA2 pathway. jci.orgnih.gov

Effects on Platelet Activation and Secretion in in vitro Models

In vitro studies using human platelets have provided detailed insights into how prostacyclin analogs prevent the critical steps of platelet activation and secretion. Upon encountering an agonist, platelets undergo shape change, release the contents of their dense and alpha granules, and express activated integrin receptors (e.g., GPIIb/IIIa) to bind fibrinogen and aggregate. mdpi.comteachmephysiology.com

Prostacyclin analogs effectively inhibit these processes. They prevent the secretion of pro-aggregatory molecules like ADP from dense granules. youtube.com Furthermore, by elevating cAMP, they inhibit the "inside-out" signaling required to activate GPIIb/IIIa receptors, thereby preventing platelets from binding to each other. nih.gov Studies comparing different stable analogs have shown they potently inhibit platelet aggregation induced by various agonists in a dose-dependent manner. mdpi.comkarger.com For instance, iloprost (B1671730) was found to be equipotent or more potent than PGI2 in inhibiting aggregation induced by ADP and arachidonic acid. karger.com

| Prostacyclin Analog | Effect on Platelet Aggregation (vs. Agonist) | Impact on Extracellular Vesicle (EV) Release | Reference |

| Epoprostenol | No significant effect on reactivity in vitro | Decreased EVs from activated platelets and leukocytes | mdpi.com |

| Treprostinil | Decreased reactivity in response to Arachidonic Acid (AA) and ADP | No significant effect on EV concentrations | mdpi.com |

| Iloprost | Potent, dose-dependent inhibition in response to ADP and AA | Not specified | karger.com |

Cardiovascular System Research (Preclinical Models)

The influence of the prostacyclin pathway extends beyond platelets to the direct regulation of vascular cells, playing a vital role in controlling blood vessel tone and responding to pathological stress in the cardiovascular system.

Regulation of Vascular Tone and Smooth Muscle Cell Contraction/Relaxation

Vascular tone is determined by the contractile state of vascular smooth muscle cells (VSMCs) in the vessel wall. cvphysiology.com Prostacyclin and its analogs are potent vasodilators. nih.gov

The mechanism of vasodilation mirrors the anti-platelet pathway but occurs in VSMCs:

Binding of the prostacyclin analog to the IP receptor on VSMCs. cvphysiology.com

Activation of adenylyl cyclase and subsequent increase in intracellular cAMP. researchgate.net

Activation of PKA, which then phosphorylates and inhibits myosin light chain kinase (MLCK). cvphysiology.com

With MLCK inhibited, the myosin light chains are not sufficiently phosphorylated, preventing the interaction of myosin and actin filaments required for contraction. This leads to VSMC relaxation and vasodilation. cvphysiology.comnih.gov

Prostacyclin can also induce hyperpolarization of the smooth muscle cell membrane by opening K+ channels, which contributes to relaxation. nih.gov This vasodilatory effect directly opposes the vasoconstrictor action of agents like TxA2 and endothelin-1, which typically increase intracellular calcium in VSMCs to promote contraction. nih.govatsjournals.org

Effects in Preclinical Models of Cardiac Disease

The vasodilatory and anti-proliferative properties of prostacyclin analogs have been extensively studied in various preclinical models of cardiac and vascular disease.

Pulmonary Arterial Hypertension (PAH): In animal models of PAH (e.g., monocrotaline- or hypoxia-induced), prostacyclin analogs like treprostinil have been shown to attenuate the increase in right ventricular systolic pressure, reduce right ventricular hypertrophy, and partially improve vascular remodeling. nih.govnorthwestern.edumdpi.com

Myocardial Ischemia: In models of myocardial infarction (heart attack), which typically involve ligating a coronary artery, the administration of prostacyclin analogs has been investigated for cardioprotective effects. ed.ac.uk Their ability to inhibit platelet aggregation, cause vasodilation, and reduce inflammation suggests a potential to limit infarct size and preserve cardiac function following an ischemic event, though this remains an area of active research.

Atherosclerosis: As mentioned previously, preclinical studies using apoE-deficient mice (a model for atherosclerosis) have shown that the prostacyclin pathway is protective. jci.orgnih.gov The absence of the IP receptor leads to accelerated plaque formation, while the absence of the pro-atherogenic TP receptor slows it down. jci.org This suggests that compounds acting on the prostacyclin pathway could help mitigate the development and progression of atherosclerotic lesions.

Pulmonary System Research (Preclinical Models)

Prostacyclin and its analogs are recognized for their significant vasodilatory effects on the pulmonary vasculature. In preclinical models, these compounds have been shown to play a crucial role in regulating pulmonary blood flow and pressure. The therapeutic action of prostacyclin analogues in pulmonary arterial hypertension (PAH) stems from their ability to induce vasodilation, inhibit platelet aggregation, and potentially reverse vascular remodeling. nih.gov In animal models of PAH, administration of prostacyclin pathway agonists leads to improvements in cardiopulmonary hemodynamics. These improvements are characterized by a reduction in mean pulmonary artery pressure and pulmonary vascular resistance. nih.govnih.gov

For instance, gene transfer of prostacyclin synthase (PGIS) in a monocrotaline-induced PAH rat model resulted in a significant increase in the prostacyclin metabolite 6-keto-PGF1α, which was associated with a significant improvement in PAH. While these findings relate to the broader class of prostacyclins, they underscore the fundamental role of this pathway in pulmonary vascular regulation.

The prostacyclin pathway is a key therapeutic target in pulmonary arterial hypertension (PAH). youtube.com Preclinical studies utilizing various animal models of PH have been instrumental in elucidating the beneficial effects of prostacyclin analogs. nih.gov Although direct studies on this compound are not specified, research on other prostacyclin analogs provides insight into the potential mechanisms.

In animal models, drugs targeting the prostacyclin pathway have demonstrated improvements in pulmonary vascular hemodynamics. mdpi.com For example, a meta-analysis of preclinical trials showed that prostacyclins led to a reduction in mean pulmonary artery pressure and pulmonary vascular resistance. nih.govnih.gov These hemodynamic improvements are often accompanied by enhancements in right ventricular function. nih.gov The monocrotaline rat model is a frequently used preclinical model that mimics some of the histological and molecular features of human PAH, including vascular remodeling. nih.gov In such models, interventions that enhance the prostacyclin pathway have shown therapeutic potential.

Interactive Data Table: Hemodynamic Effects of Prostacyclins in Preclinical PAH Models

| Parameter | Change Observed | Certainty of Evidence |

| Mean Pulmonary Artery Pressure | Reduction of 3.60 mmHg | Low |

| Pulmonary Vascular Resistance | Reduction of 2.81 WU | Low |

| Right Atrial Pressure | Reduction of 1.90 mmHg | Low |

| Cardiac Index | Increase of 0.31 L/min/m² | Low |

Note: Data is based on a meta-analysis of trials with various prostacyclin analogs and may not be directly representative of this compound. nih.govnih.gov

Renal System Research (Preclinical Models)

While specific studies on this compound in preclinical models of kidney disease are not available, research on other prostacyclin analogs, such as treprostinil, provides valuable insights into the potential therapeutic effects in acute kidney injury (AKI). nih.gov

In a rat model of renal ischemia-reperfusion injury, a major cause of AKI, subcutaneous administration of treprostinil demonstrated significant protective effects. nih.gov Animals treated with treprostinil showed improved renal function in the early post-reperfusion period. The protective mechanism involved the inhibition of renal inflammation and tubular epithelial apoptosis. nih.gov Specifically, treprostinil suppressed the upregulation of kidney injury biomarkers like kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL), as well as pro-inflammatory cytokines. nih.gov Furthermore, it inhibited the expression of key proteins involved in apoptosis, such as cleaved caspase-3, -8, and -9. nih.gov These findings suggest a potential therapeutic role for prostacyclin analogs in protecting the kidney against ischemia-reperfusion injury. nih.gov

Information regarding the evaluation of this compound in preclinical models of chronic kidney disease (CKD) is not currently available in the reviewed literature.

Interactive Data Table: Effects of Treprostinil in a Rat Model of Renal Ischemia-Reperfusion Injury

| Parameter | Effect of Treprostinil |

| Renal Function | Significantly improved early post-reperfusion |

| mRNA of Kidney Injury Biomarkers (KIM-1, NGAL) | Significantly suppressed upregulation |

| mRNA of Pro-inflammatory Cytokines | Significantly suppressed upregulation |

| Renal Lipid Peroxidation | Significantly suppressed elevation |

| Protein Expression of Apoptotic Markers (cleaved caspases) | Significantly inhibited |

Note: This data is from a study on the prostacyclin analog, treprostinil, and may not be directly applicable to this compound. nih.gov

Role in Inflammatory Processes (Preclinical and in vitro Studies)

Prostaglandins (B1171923), a class of lipid compounds, are known to be significant players in the complex cascade of inflammation. Preclinical research has begun to delineate the specific contributions of this compound in modulating inflammatory responses, focusing on its interactions with key cellular and molecular components of the immune system.

Modulation of Inflammatory Mediators and Signaling Pathways

Inflammatory processes are orchestrated by a host of chemical messengers and intricate signaling pathways within cells. Evidence suggests that prostacyclin analogs can influence these pathways, thereby regulating the inflammatory response. The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comcellsignal.comnih.govbio-rad-antibodies.comnih.gov This pathway is a central regulator of genes responsible for the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Activation of the NF-κB pathway is a critical step in the initiation and propagation of the inflammatory cascade. mdpi.comcellsignal.comnih.govbio-rad-antibodies.comnih.gov While direct evidence for this compound is still emerging, the actions of other prostacyclin analogs suggest a potential for modulation of the NF-κB signaling cascade. For instance, the prostacyclin analog iloprost has demonstrated anti-inflammatory effects by downregulating the expression of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12) in in vitro models of inflammation. nih.gov

The table below summarizes key inflammatory mediators and signaling pathways potentially modulated by prostacyclin analogs based on preclinical findings.

| Mediator/Pathway | Potential Effect of Prostacyclin Analogs | Implication in Inflammation |

| NF-κB Signaling | Inhibition | Downregulation of pro-inflammatory gene expression. |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Decreased Production/Release | Reduction of systemic and local inflammatory responses. |

| Chemokines | Altered Expression | Modulation of immune cell recruitment to inflammatory sites. |

This table is illustrative and based on the broader understanding of prostacyclin analogs; specific actions of this compound require further investigation.

Cellular Models of Immune Response and Inflammation (e.g., macrophage activity)

Macrophages are pivotal cells in the innate immune system, capable of both initiating and resolving inflammation. Their activation state can significantly influence the outcome of an immune response. Some studies have investigated the effects of various compounds on macrophage activity, including their ability to release inflammatory mediators. For example, cyclin-dependent kinase (CDK) inhibitors have been shown to downregulate the release of key macrophage cytokines like IL-6, TNF, IL-10, and IL-1β. nih.gov This suggests that targeting specific intracellular pathways can modulate macrophage-driven inflammation.

In the context of prostacyclin analogs, research on compounds like iloprost has shown a capacity to reduce inflammatory cytokine expression. nih.gov The potential for this compound to influence macrophage polarization—skewing them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype—is an area of active research interest. The inhibition of pro-inflammatory cytokine production by macrophages would represent a significant anti-inflammatory effect. nih.govexplicyte.com

Gastrointestinal System Research (Preclinical Models)

The protective roles of prostaglandins in the gastrointestinal tract are well-documented. nih.govnih.govescholarship.org They play a crucial part in maintaining mucosal integrity and defending against various injurious agents.

Influence on Gastric Secretion and Mucosal Integrity

The gastric mucosa is constantly exposed to aggressive factors such as gastric acid and pepsin. Prostaglandins contribute to the protection of this mucosal barrier through several mechanisms, which are independent of their ability to inhibit gastric acid secretion. nih.govnih.gov These mechanisms include stimulating the secretion of mucus and bicarbonate, which form a protective layer over the epithelium, and maintaining adequate mucosal blood flow. nih.govnih.gov Prostacyclin, in particular, is a predominant prostaglandin (B15479496) in the gastric mucosa and is known to affect both blood flow and acid secretion. nih.gov While the direct effects of this compound on gastric acid secretion are not extensively detailed, the established role of other prostaglandins in this area provides a basis for its potential actions. nih.govnih.govnih.govnih.govnih.gov

The concept of "cytoprotection" refers to the ability of prostaglandins to protect the gastric mucosa from damage caused by necrotizing agents, a phenomenon that is not solely dependent on the inhibition of acid secretion. nih.govresearchgate.net This protective quality is a key area of investigation for prostaglandin analogs.

Protective Effects in Experimental Ulcer Models

Preclinical studies frequently employ various models to induce gastric ulcers and evaluate the efficacy of potential therapeutic agents. Common models include those induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govmdpi.comhelicojournal.orgplos.orgdiscovmed.comresearchgate.netresearchgate.netkjpp.netnih.gov

Ethanol-induced ulcer models are used to assess the cytoprotective effects of compounds. Ethanol causes significant damage to the gastric mucosa, leading to lesions and hemorrhage. mdpi.complos.orgkjpp.netnih.gov The protective effect of a substance in this model often involves the enhancement of mucosal defense mechanisms, such as increased mucus production and antioxidant activity. mdpi.complos.orgnih.gov

NSAID-induced ulcer models are also widely used, as NSAIDs are a common cause of peptic ulcers in humans. nih.govnih.govhelicojournal.orgdiscovmed.comresearchgate.net NSAIDs exert their ulcerogenic effects primarily by inhibiting the synthesis of prostaglandins, thereby compromising the mucosal defense. nih.gov The ability of an exogenous prostaglandin analog to prevent or heal ulcers in this model would demonstrate its capacity to restore the protective functions that were diminished by the NSAID.

The table below outlines common experimental ulcer models and the potential protective mechanisms of prostaglandin analogs.

| Experimental Ulcer Model | Mechanism of Injury | Potential Protective Mechanism of Prostaglandin Analogs |

| Ethanol-Induced Ulcer | Direct necrotizing effect on mucosal cells, disruption of the mucus-bicarbonate barrier. | Enhancement of mucus and bicarbonate secretion, increased mucosal blood flow, antioxidant effects. |

| NSAID-Induced Ulcer | Inhibition of prostaglandin synthesis, leading to reduced mucosal defense and increased susceptibility to acid damage. | Restoration of prostaglandin-mediated protective pathways, direct cytoprotective effects. |

Specific preclinical data on the efficacy of this compound in these models is necessary to confirm its gastroprotective profile.

Advanced Analytical Methodologies for 11 Deoxyprostacyclin Research

Chromatographic Techniques for Quantification and Purification

Chromatography is fundamental to the study of prostacyclin analogs, enabling their separation from complex mixtures for subsequent quantification and purification. The choice of technique depends on the sample matrix, required sensitivity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostacyclin analogs due to its high resolving power and applicability to non-volatile and thermally unstable compounds. metwarebio.comresearchgate.net For compounds like 11-Deoxyprostacyclin, reversed-phase HPLC is most commonly employed.

Stationary Phase : The most frequently used columns are C18 (octadecylsilane) columns, which separate compounds based on their hydrophobicity. researchgate.netrasayanjournal.co.in

Mobile Phase : A gradient elution is typically used, involving a mixture of an aqueous solvent (often with a pH-modifying additive like formic or acetic acid to ensure the analyte is in a non-ionized state) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netdergipark.org.tr The gradient is adjusted to achieve optimal separation from other lipids and metabolites. dergipark.org.tr

Detection : UV detection is a common method, although its sensitivity can be limited for trace-level analysis. metwarebio.comrasayanjournal.co.in Wavelengths are selected based on the chromophores present in the molecule. dergipark.org.tr

The development of an HPLC method involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time. rasayanjournal.co.indergipark.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic efficiency and definitive mass-based detection. nih.gov However, prostaglandins (B1171923) and their analogs, including this compound, are not sufficiently volatile or thermally stable for direct GC analysis. capes.gov.brnih.gov Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization. nih.govresearchgate.net

The derivatization process involves converting polar functional groups (like hydroxyl and carboxyl groups) into nonpolar, thermally stable moieties. Common derivatization steps for prostaglandins include:

Esterification : The carboxylic acid group is converted to an ester, typically a methyl ester (ME) or a pentafluorobenzyl (PFB) ester. The use of PFB esters significantly enhances sensitivity for electron-capture detection (ECD). capes.gov.br

Oximation : Ketone groups are converted to methoxime (MO) derivatives.

Silylation : Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the analyte can be separated on a capillary GC column and detected by the mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. capes.gov.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying eicosanoids and their analogs in complex biological samples like plasma, serum, and urine. nih.govnih.gov This method combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, overcoming the limitations of older techniques like immunoassays. mdpi.comresearchgate.net

A typical LC-MS/MS workflow for a prostacyclin analog in a biological fluid involves:

Sample Preparation : Due to the complexity of biological matrices, a sample clean-up and enrichment step is essential. Solid-Phase Extraction (SPE) is commonly used to isolate the analytes of interest and remove interfering substances like proteins and salts. nih.gov

Chromatography : A rapid gradient elution on a reversed-phase column separates the target analyte from other compounds. nih.govx-mol.net

Ionization : Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds like prostaglandins, to generate gas-phase ions. mdpi.comnih.gov

Mass Analysis : The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored for detection. This process is highly selective and drastically reduces chemical noise, enabling very low limits of quantification (LOQ), often in the picogram-per-milliliter (pg/mL) range. nih.govresearchgate.net

Method validation is critical and assesses linearity, accuracy, precision, and stability according to regulatory guidelines. nih.govx-mol.net The table below shows typical validation results for an LC-MS/MS assay for the prostacyclin analog Treprostinil, demonstrating the performance expected for such methods.

| Parameter | Matrix | Result | Reference |

|---|---|---|---|

| Linearity Range | Rat/Human Serum & Plasma | 0.25–75.0 ng/mL | nih.govx-mol.net |

| Intra-assay Precision (% CV) | Rat/Human Serum & Plasma | 1.16–3.34% | nih.govx-mol.net |

| Inter-assay Precision (% CV) | Rat/Human Serum & Plasma | 1.11–4.58% | nih.govx-mol.net |

| Accuracy | Rat/Human Serum & Plasma | 92.97–107.87% | nih.govx-mol.net |

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are used for separation and quantification, spectroscopic methods are indispensable for the definitive confirmation of a compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. nrcresearchpress.compsu.edu For a novel or synthesized compound like this compound, ¹H NMR and ¹³C NMR are essential for verifying its structure. nih.govkirj.ee

¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR : Provides information on the carbon skeleton of the molecule. For prostacyclin analogs, specific chemical shifts can help confirm the configuration of substituents on the rings and side chains. psu.edukirj.ee

2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons, providing unambiguous proof of the structure.

Studies on prostacyclin and its analogs have used high-field NMR to determine their conformation in solution, which is crucial for understanding their biological activity. nrcresearchpress.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass of a molecule and, through fragmentation, its structure. cdnsciencepub.com When coupled with a chromatographic inlet (GC or LC), it is a primary tool for both identification and quantification.

In the context of structural confirmation, high-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. cdnsciencepub.com

Bioanalytical Assays for Functional Characterization

The functional characterization of this compound involves a suite of bioanalytical assays designed to elucidate its effects on cellular and molecular pathways, particularly those involved in hemostasis and vascular tone. These assays are critical for understanding its biological activity, receptor interaction, and potential as a therapeutic agent. The primary methods for this characterization include platelet aggregometry and shape change assays, receptor binding assays, and cell-based reporter gene assays.

Platelet Aggregometry and Shape Change Assays

Platelet aggregometry is a cornerstone technique for assessing the functional effects of compounds like this compound on platelet function. nih.gov This method measures the ability of an agonist to induce platelet clumping in vitro, providing insights into the compound's pro- or anti-aggregatory properties. practical-haemostasis.com

Principles of Platelet Aggregometry

Light Transmission Aggregometry (LTA), considered the gold standard, is frequently employed. nih.gov The principle of LTA involves passing a light beam through a suspension of platelet-rich plasma (PRP). practical-haemostasis.comsynnovis.co.uk Initially, the PRP is cloudy, and light transmission is low. synnovis.co.uk Upon the addition of a platelet agonist, platelets activate, change shape, and aggregate, causing the plasma to become clearer and allowing more light to pass through to a photocell. practical-haemostasis.comsynnovis.co.uk The change in light transmission is recorded over time, generating an aggregation curve. medscape.com

The initial phase of platelet activation often involves a shape change from a discoid to a spherical form with pseudopods, which can be detected as a transient decrease in light transmission before the main aggregation response. practical-haemostasis.comsysmex.se The extent and rate of aggregation provide quantitative measures of the platelet response to the agonist. synnovis.co.uk

Application in this compound Research

In the context of this compound research, platelet aggregometry is used to determine its inhibitory effects on platelet aggregation induced by various standard agonists. Research has shown that this compound exhibits anti-aggregating activity, although with lower potency compared to natural prostacyclin. nih.gov Specifically, it has been reported to have about 0.9% of the potency of natural prostacyclin in inhibiting platelet aggregation. nih.gov

The assay allows for the determination of key parameters such as the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%. This is a critical measure for comparing its potency with other prostanoids and for structure-activity relationship studies.

Platelet Shape Change Assays

Directly linked to aggregation, platelet shape change is an early event in platelet activation. nih.govsysmex.se Upon activation, platelets transform from smooth discs to spiny spheres with extended filopodia. dynamed.comd-nb.info This morphological alteration, driven by cytoskeletal reorganization, increases the platelet surface area and is a prerequisite for aggregation. sysmex.sed-nb.info While LTA can provide an indication of shape change, more specialized techniques like microscopy or flow cytometry can offer more detailed analysis of these morphological changes. These assays are crucial for understanding the initial cellular responses triggered by compounds like this compound.

Table 1: Agonists Commonly Used in Platelet Aggregometry

| Agonist | Receptor(s) | Mechanism of Action |

|---|---|---|

| ADP (Adenosine Diphosphate) | P2Y1, P2Y12 | Binds to purinergic receptors, inducing shape change and aggregation. practical-haemostasis.com |

| Collagen | GPVI, GPIa/IIa | Binds to glycoprotein (B1211001) receptors, initiating a strong activation cascade. practical-haemostasis.com |

| Arachidonic Acid | N/A | Metabolized by platelets to form Thromboxane (B8750289) A2, a potent agonist. synnovis.co.uk |

| Thrombin | PAR1, PAR4 | A potent physiological agonist that cleaves protease-activated receptors. |

| Epinephrine | α2A-adrenergic receptor | A weak agonist that enhances aggregation induced by other stimuli. synnovis.co.uk |

| Ristocetin | GPIb-IX-V | Induces agglutination by promoting the binding of von Willebrand factor. |

| Thromboxane A2 Analogue (e.g., U46619) | TP receptor | Directly activates the thromboxane receptor. synnovis.co.uk |

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as this compound, and its receptor. giffordbioscience.com These assays are essential for determining the affinity and specificity of the compound for its target, providing a molecular basis for its observed biological effects. giffordbioscience.comnih.gov

Principles and Methodologies

The core principle of a receptor binding assay is to measure the amount of a labeled ligand that binds to a receptor preparation. revvity.com Radioligand binding assays have traditionally been the method of choice due to their high sensitivity and reproducibility. nih.gov In these assays, a radiolabeled version of the ligand (e.g., tritiated or iodinated) is incubated with a source of the receptor, which can be cell membranes, tissue homogenates, or purified recombinant receptors. revvity.com

The assay can be performed in two main formats:

Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the dissociation constant (Kd) of the ligand, which is a measure of its affinity. giffordbioscience.com Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. revvity.com

Competition Assays: These are used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound) for the receptor. merckmillipore.com A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The competitor displaces the radioligand from the receptor, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. giffordbioscience.com This can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. giffordbioscience.com

Non-radioactive methods, utilizing fluorescence (e.g., fluorescence polarization, FRET) or enzymatic labels, have also been developed to avoid the hazards associated with radioactivity. nih.gov

Application in this compound Research